Methyl 1-acetylcyclopropanecarboxylate
Overview
Description
Methyl 1-acetylcyclopropanecarboxylate is a chemical compound that is part of a broader class of cyclopropane derivatives. These compounds are characterized by a three-membered ring structure that imparts unique chemical and physical properties. The acetyl group in methyl 1-acetylcyclopropanecarboxylate suggests that it is a functionalized ester, which could be involved in various chemical reactions and have potential applications in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the deamination of methylenecyclopropylcarbinylamine, which can be prepared from ethyl methylenecyclopropanecarboxylate, results in the formation of acetylcyclopropane . This suggests that similar synthetic routes could be applicable for the synthesis of methyl 1-acetylcyclopropanecarboxylate. Additionally, the synthesis of methyl 2-cyclopropyl-2-diazoacetate from acetylcyclopropane indicates that cyclopropane rings can be functionalized with different substituents, which could be relevant for the synthesis of methyl 1-acetylcyclopropanecarboxylate.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is significant due to the strain in the three-membered ring. This strain can influence the reactivity of the compound. The presence of an acetyl group in methyl 1-acetylcyclopropanecarboxylate would likely affect its electronic structure and reactivity. Studies on similar compounds, such as the N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have utilized techniques like NMR spectroscopy to elucidate their structure .
Chemical Reactions Analysis
Cyclopropane derivatives participate in a variety of chemical reactions. The deamination of methylenecyclopropylcarbinylamine leads to the formation of several products, indicating the potential for diverse transformations . The reaction of methyl esters of 1-alkylcyclopropene-3-carboxylic acids with norbornene derivatives to form vinylcyclopropane adducts demonstrates the reactivity of cyclopropane esters in cycloaddition reactions. These findings could provide insights into the types of chemical reactions that methyl 1-acetylcyclopropanecarboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can lead to increased reactivity, and the presence of functional groups like the acetyl moiety can further modify these properties. For example, the tribromo-ester of a related compound is converted into valuable cyclopropene synthons , suggesting that methyl 1-acetylcyclopropanecarboxylate could also serve as a synthon in organic synthesis. The use of spectroscopic methods, as seen in the study of acetylated triazole derivatives , could be applied to determine the physical and chemical properties of methyl 1-acetylcyclopropanecarboxylate.
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
Methyl 1-acetylcyclopropanecarboxylate is utilized in the synthesis of complex chemical structures and evaluation of their biological activities. For instance, bromophenol derivatives with a cyclopropyl moiety were synthesized, revealing new compounds effective as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors have potential applications in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Catalysis and Molecular Transformation
The compound has been involved in catalyzed transformations, leading to the creation of novel and complex molecular structures. For instance, its copper or rhodium-catalyzed dediazoniation leads to the formation of unique structures irrespective of the presence of unsaturated compounds. This showcases its role in creating diverse chemical structures with potential applications across various fields (Prokopenko et al., 2007).
Plant Growth Regulation
A derivative of Methyl 1-acetylcyclopropanecarboxylate, 1-methylcyclopropene, has been extensively studied as a plant growth regulator. This compound inhibits ethylene action in plants, effectively delaying ripening and senescence in a wide range of fruits, vegetables, and floricultural crops. Its application can lead to significant advancements in post-harvest technology and agri-food industry (Blankenship & Dole, 2003; Watkins, 2006).
Safety And Hazards
The safety information for “Methyl 1-acetylcyclopropanecarboxylate” includes the following hazard statements: H302-H315-H319 . The precautionary statements include P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .
properties
IUPAC Name |
methyl 1-acetylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(3-4-7)6(9)10-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBAKCMWFYJKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436765 | |
Record name | Methyl 1-acetylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetylcyclopropanecarboxylate | |
CAS RN |
38806-09-6 | |
Record name | Methyl 1-acetylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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